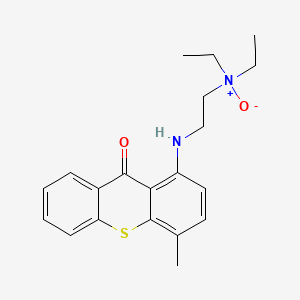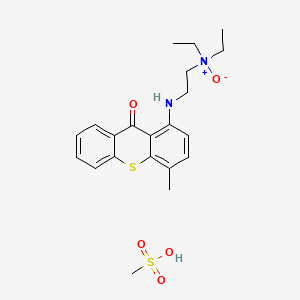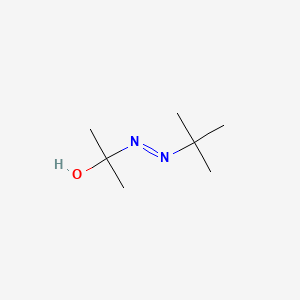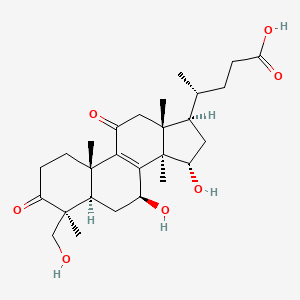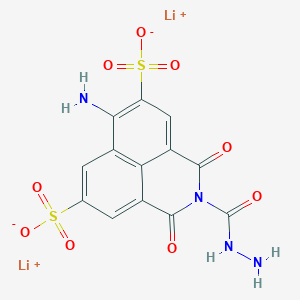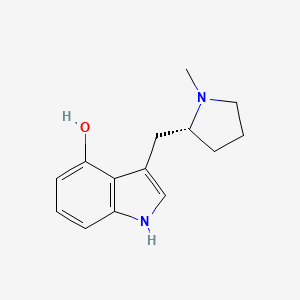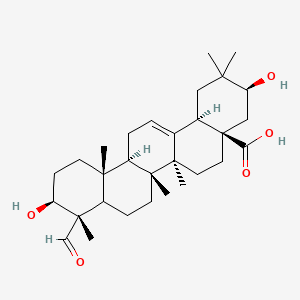
Lumicolchicin
Übersicht
Beschreibung
Lumicolchicine is a derivative of colchicine, a natural compound and secondary metabolite commonly produced by plants like Colchicum autumnale and Gloriosa superba . It has been used as a control in studies of the effects of colchicine on microtubule-dependent cellular processes . Prolonged UV-phototransformation of colchicine yields a series of lumi-derivatives with very different UV-absorption spectra and biological effects .
Synthesis Analysis
The synthesis of Lumicolchicine involves the phototransformation of colchicine. Excitation of colchicine at 366 nm populates the S1 orbital, from which the photoreaction of colchicine initially produces lumicolchicine directly in its ground state by a concerted disrotatory electrocyclization . This process involves the tropolone ring .Molecular Structure Analysis
The molecular formula of Lumicolchicine is C22H25NO6 . Its average mass is 399.437 Da and its monoisotopic mass is 399.168182 Da . The molecular structure of Lumicolchicine has one less acetamide group on ring B and ring C compared to colchicine .Chemical Reactions Analysis
The photolysis of colchicine under ultraviolet and visible light irradiation can effectively degrade colchicine into deacetamido-lumicolchicine . The process conforms to first-order kinetics .Physical And Chemical Properties Analysis
Lumicolchicine has a density of 1.3±0.1 g/cm3, a boiling point of 623.2±55.0 °C at 760 mmHg, and a flash point of 330.7±31.5 °C . Its molar refractivity is 104.6±0.4 cm3, and it has 7 H bond acceptors, 1 H bond donor, and 5 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Studium von Pflanzenmikrotubuli
Lumicolchicin wurde als Werkzeug im Studium von Pflanzenmikrotubuli verwendet . Es wurde als Kontrolle in Studien über die Auswirkungen von Colchicin auf mikrotubuliabhängige zelluläre Prozesse verwendet . Eine längere UV-Phototransformation von Colchicin ergibt eine Reihe von Lumi-Derivaten mit sehr unterschiedlichen UV-Absorptionsspektren und biologischen Wirkungen .
Biologische Wirkungen von sequentiellen Produkten
Während der Phototransformationen von Colchicin bildet this compound eine Reihe von sequentiellen Produkten, die unterschiedliche biologische Wirkungen haben . Beispielsweise hemmen Zwischenprodukte stark das Wachstum von Kresse-Sämlingen .
Kontrolle in Studien zu den Auswirkungen von Colchicin
This compound wurde als Kontrolle in Studien über die Auswirkungen von Colchicin auf mikrotubuliabhängige zelluläre Prozesse verwendet . Dies hilft, toxische von mikrotubuli-basierten zellulären Reaktionen auf Colchicin zu unterscheiden .
Nachahmung der zytotoxischen Wirkungen von Colchicin
This compound, das durch UV-Bestrahlung von Colchicin gewonnen wird, ahmt viele der zytotoxischen Wirkungen von Colchicin in mehreren Linien kultivierter Säugetierzellen nach .
Keine Wirkung auf Mikrotubuli
Trotz seiner zytotoxischen Wirkungen wurde gezeigt, dass this compound keine Auswirkungen auf Mikrotubuli hat . Dies macht es zu einem einzigartigen Werkzeug im Studium von zellulären Prozessen, die unabhängig von Mikrotubuli sind .
Biosynthese-Studien
Die Biosynthese von Colchicin beinhaltet Aminosäure-Vorläufer, Phenylalanin und Tyrosin . This compound, als Derivat von Colchicin, kann verwendet werden, um diesen biosynthetischen Weg zu studieren .
Wirkmechanismus
Target of Action
Lumicolchicine, like its parent compound colchicine, primarily targets microtubules in cells . Microtubules are a component of the cell’s cytoskeleton and are involved in maintaining cell shape, enabling cell motility, and facilitating intracellular transport .
Mode of Action
This difference in action makes lumicolchicine a useful tool for distinguishing between the metabolic and microtubule-mediated processes in cell morphogenesis .
Biochemical Pathways
Colchicine is known to interfere with the polymerization of tubulin into microtubules, disrupting cellular processes such as mitosis .
Pharmacokinetics
Colchicine, its parent compound, is known to interact with at least three proteins: the colchicine receptor, tubulin, which governs the plasma elimination half-life of the drug; intestinal and hepatic cyp3a4, which is key to the biotransformation of the drug; and p-glycoprotein, a cell membrane transporter .
Result of Action
This suggests that lumicolchicine’s effects at the molecular and cellular level are less pronounced than those of colchicine .
Action Environment
It’s worth noting that lumicolchicine is produced from colchicine through a process of uv-phototransformation . This suggests that lumicolchicine’s properties and effects could potentially be influenced by exposure to light or other environmental factors .
Safety and Hazards
Zukünftige Richtungen
Lumicolchicine has been suggested as a useful drug to discriminate between the metabolic and microtubule-mediated processes in cell morphogenesis . It is also being investigated for its use as an anticancer drug . There is an urgent need to enhance the properties and increase the production of Lumicolchicine with the help of in vitro technologies .
Biochemische Analyse
Biochemical Properties
Lumicolchicine does not bind to microtubule protein and does not interfere with the organization of the mitotic spindle . The biosynthesis of colchicine, from which lumicolchicine is derived, involves amino acid precursors, phenylalanine, and tyrosine .
Cellular Effects
Lumicolchicine has been found to have different effects on various types of cells. For instance, it does not inhibit the growth of cress seedlings as colchicine does . It also does not have the anti-inflammatory effect that colchicine exhibits .
Molecular Mechanism
The molecular mechanism of lumicolchicine involves the photoconversion of colchicine. This process yields a series of lumi-derivatives with very different UV-absorption spectra and biological effects . Lumicolchicine does not bind to microtubule protein, does not compete with colchicine for binding sites on microtubule protein .
Temporal Effects in Laboratory Settings
The biological effects of colchicine, from which lumicolchicine is derived, on leucocyte functions, such as inhibition of chemotaxis, require 24–48 h to develop
Metabolic Pathways
The biosynthesis of colchicine, from which lumicolchicine is derived, involves amino acid precursors, phenylalanine, and tyrosine .
Transport and Distribution
The distribution half-life of colchicine is 1–2.7 h, and it is widely taken up by tissues
Subcellular Localization
Colchicine, from which lumicolchicine is derived, binds to the cytoplasmic protein that appears to form microtubules, including those in the mitotic spindle
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Lumicolchicine involves the modification of the natural product colchicine. The key modification involves the introduction of a methoxy group at position 7 of the B ring of colchicine. This modification is achieved through a series of chemical transformations.", "Starting Materials": [ "Colchicine", "Methyl iodide", "Sodium hydride", "Sodium methoxide", "Acetic anhydride", "Acetic acid", "Methanol", "Chloroform", "Water" ], "Reaction": [ "Step 1: Colchicine is treated with methyl iodide and sodium hydride to introduce a methyl group at position 7 of the B ring.", "Step 2: The resulting compound is treated with sodium methoxide to replace the methyl group with a methoxy group.", "Step 3: The compound is then acetylated using acetic anhydride and acetic acid to protect the methoxy group.", "Step 4: The protected compound is then treated with methanol and chloroform to remove the acetyl group and reveal the methoxy group at position 7.", "Step 5: The final compound, Lumicolchicine, is obtained by recrystallization from water." ] } | |
| 6901-13-9 | |
Molekularformel |
C22H25NO6 |
Molekulargewicht |
399.4 g/mol |
IUPAC-Name |
N-[(10S,12S,16R)-3,4,5,14-tetramethoxy-13-oxo-10-tetracyclo[9.5.0.02,7.012,16]hexadeca-1(11),2,4,6,14-pentaenyl]acetamide |
InChI |
InChI=1S/C22H25NO6/c1-10(24)23-13-7-6-11-8-15(27-3)21(28-4)22(29-5)16(11)17-12-9-14(26-2)20(25)18(12)19(13)17/h8-9,12-13,18H,6-7H2,1-5H3,(H,23,24)/t12-,13-,18-/m0/s1 |
InChI-Schlüssel |
VKPVZFOUXUQJMW-LXIYXOSZSA-N |
Isomerische SMILES |
CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=C1[C@@H]4[C@H]3C=C(C4=O)OC)OC)OC)OC |
SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=C1C4C3C=C(C4=O)OC)OC)OC)OC |
Kanonische SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=C1C4C3C=C(C4=O)OC)OC)OC)OC |
Aussehen |
Solid powder |
| 6901-13-9 6901-14-0 |
|
Piktogramme |
Irritant |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
eta Lumicolchicine beta-Lumicolchicine gamma Lumicolchicine gamma-Lumicolchicine Lumicolchicines |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


